6-Aminopyrimidine-4-carboxylic acid;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyrimidine-4-carboxylic acid typically involves the condensation of properly substituted malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions using sodium methoxide . The resulting intermediate is then treated with sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrimidine-4-carboxylic acid; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Aminopyrimidine-4-carboxylic acid; sulfuric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-aminopyrimidine-4-carboxylic acid; sulfuric acid involves its interaction with specific molecular targets and pathways. The amino group in the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in various biochemical reactions, modulating the function of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carboxylic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
6-Aminopyrimidine: Does not have the carboxylic acid group, affecting its biological activity and applications.
Sulfuric acid derivatives: Compounds that include sulfuric acid but differ in the organic component attached.
Uniqueness
6-Aminopyrimidine-4-carboxylic acid; sulfuric acid is unique due to the presence of both the amino and carboxylic acid groups in the pyrimidine ring, combined with sulfuric acid. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-aminopyrimidine-4-carboxylic acid;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N3O2.H2O4S/c2*6-4-1-3(5(9)10)7-2-8-4;1-5(2,3)4/h2*1-2H,(H,9,10)(H2,6,7,8);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIYJLHMZHVHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C(=O)O.C1=C(N=CN=C1N)C(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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